N-(But-2-en-1-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
151389-98-9 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19304 |
Synonyms |
2-Pyrimidinamine, N-2-butenyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Catalytic System Optimization
A representative procedure involves refluxing pyrimidin-2-amine (1.0 equiv), but-2-en-1-yl bromide (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (5 mol%), and xantphos (6 mol%) in toluene with sodium tert-butoxide (2.5 equiv) under nitrogen. The reaction typically achieves 35–50% yield after 8–12 hours, with yields limited by competing side reactions such as β-hydride elimination.
Table 1: Optimization of Buchwald-Hartwig Conditions for N-Alkenylation
Challenges and Mitigation
The alkenyl bromide’s propensity for elimination necessitates inert atmospheres and anhydrous conditions. Slow addition of the alkenyl halide (over 4–6 hours) minimizes dimerization, as demonstrated in analogous benzylation reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:1) isolates the target compound.
Nucleophilic Substitution with Alkenyl Halides
Direct alkylation of pyrimidin-2-amine with but-2-en-1-yl bromide under basic conditions offers a metal-free alternative.
Reaction Conditions
A mixture of pyrimidin-2-amine (1.0 equiv), but-2-en-1-yl bromide (1.5 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 130°C for 4–6 hours. The reaction proceeds via an SN2 mechanism, yielding 27–39% of N-(but-2-en-1-yl)pyrimidin-2-amine after aqueous workup and crystallization.
Limitations
Competing N,N-dialkenylation is suppressed by using a large excess of pyrimidin-2-amine (3.0 equiv) and dropwise addition of the alkenyl halide. However, the method’s scalability is constrained by moderate yields and the need for high temperatures.
Metal-Free Radical-Mediated Coupling
Recent advances in iodine-mediated C–N bond formation enable alkenylation under oxidative conditions.
Procedure
Pyrimidin-2-amine (1.0 equiv), but-2-en-1-ylboronic acid (1.2 equiv), iodine (20 mol%), and TBHP (3.0 equiv) in ethyl acetate are stirred at 80°C for 12 hours. The radical pathway avoids transition metals, yielding 25–32% of the product after extraction and solvent evaporation.
Mechanistic Insights
Iodine generates tert-butoxy radicals from TBHP, abstracting hydrogen from the alkenylboronic acid to form an alkenyl radical. This intermediate couples with the pyrimidin-2-amine’s nucleophilic nitrogen, followed by rearomatization.
Reductive Amination of But-2-enal
Although less common, reductive amination using but-2-enal and pyrimidin-2-amine represents a potential route.
Experimental Parameters
A solution of pyrimidin-2-amine (1.0 equiv) and but-2-enal (1.5 equiv) in methanol is treated with sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer) for 24 hours. The reaction affords <20% yield, limited by imine instability and over-reduction.
Table 2: Summary of Preparation Methods
Structural Characterization and Validation
Synthetic this compound is validated via:
Q & A
Q. What are the common synthetic routes for preparing N-(But-2-en-1-yl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:
- Reductive Amination : A Pd/NiO-catalyzed reaction under hydrogen atmosphere at 25°C can couple but-2-en-1-amine with pyrimidin-2-amine derivatives. Solvents like toluene or DMF are used, with inert conditions to prevent oxidation .
- Nucleophilic Substitution : Reacting 2-chloropyrimidine with but-2-en-1-amine in the presence of a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Yield optimization requires strict control of stoichiometry and exclusion of moisture .
Key Considerations : Catalyst loading (1–5 mol%), solvent polarity, and reaction time significantly impact purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Look for doublets at δ 5.6–6.2 ppm (allylic protons in but-2-en-1-yl) and broad singlet at δ 8.1–8.5 ppm (pyrimidine NH). Coupling constants (J = 10–16 Hz) confirm trans/cis isomerism in the allyl group .
- ¹³C NMR : Peaks at δ 155–160 ppm (pyrimidine C2/C4), δ 115–125 ppm (allylic carbons) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time varies with mobile phase pH .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 177.1 (C₈H₁₁N₃) confirms molecular weight .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological targets of this compound, particularly in kinase inhibition?
Methodological Answer:
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions with kinase ATP-binding pockets (e.g., CDK4/6). Pyrimidine nitrogen atoms form hydrogen bonds with hinge regions (e.g., CDK6 Val101), while the allyl group occupies hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD < 2 Å) indicates stable ligand-receptor complexes .
Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors (e.g., palbociclib) and validate via in vitro kinase assays .
Q. What strategies resolve contradictions in biological activity data observed for this compound across different in vitro assays?
Methodological Answer:
- Orthogonal Assays : Use multiple assays (e.g., MTT, clonogenic, and kinase inhibition) to confirm cytotoxicity vs. target-specific effects. For example, IC₅₀ discrepancies may arise from cell line variability (e.g., HeLa vs. MCF-7) .
- SAR Analysis : Systematically modify substituents (e.g., replacing allyl with methyl or trifluoromethyl) to isolate structural contributors to activity. LogP adjustments (e.g., from 2.1 to 3.5) can clarify membrane permeability issues .
Q. What are key considerations in designing SAR studies for this compound derivatives to optimize pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Replace the allyl group with cyclopropyl or trifluoromethyl to enhance metabolic stability while retaining hydrophobic interactions .
- Solubility Optimization : Introduce polar groups (e.g., morpholine, piperazine) at the pyrimidine C5 position. Aqueous solubility can be tested via shake-flask method (pH 7.4 buffer) .
- ADME Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to prioritize derivatives. Compounds with hepatic extraction ratios <0.3 are preferred for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
